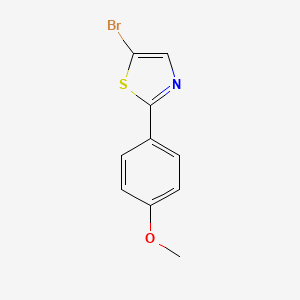
5-Bromo-2-(4-methoxyphenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-methoxyphenyl)thiazole: is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a 4-methoxyphenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of the bromine atom and the methoxyphenyl group in this compound can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxyphenyl)thiazole can be achieved through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method ensures the selective introduction of the bromine atom at the desired position on the thiazole ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(4-methoxyphenyl)thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom at the 5-position can participate in electrophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Nucleophilic Substitution: The methoxy group on the phenyl ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated thiazole derivatives, while nucleophilic substitution can produce various substituted phenyl thiazoles .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-2-(4-methoxyphenyl)thiazole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating infections and cancer .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth and cancer cell proliferation . The bromine atom and methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity .
Comparación Con Compuestos Similares
5-Bromo-2-methoxyphenylthiazole: Similar structure but lacks the 4-methoxy group on the phenyl ring.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group instead of a methoxyphenyl group.
2,4-Disubstituted thiazoles: Various derivatives with substitutions at the 2 and 4 positions of the thiazole ring.
Uniqueness: 5-Bromo-2-(4-methoxyphenyl)thiazole is unique due to the presence of both the bromine atom and the methoxyphenyl group, which can influence its chemical reactivity and biological properties. This combination of substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C10H8BrNOS |
|---|---|
Peso molecular |
270.15 g/mol |
Nombre IUPAC |
5-bromo-2-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-6-9(11)14-10/h2-6H,1H3 |
Clave InChI |
XGAJXESMBMARLL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
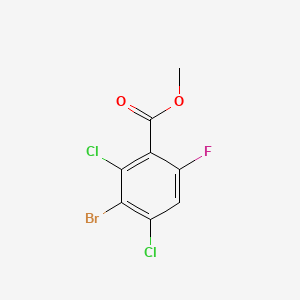
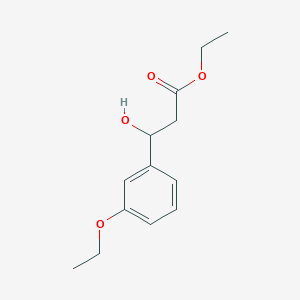
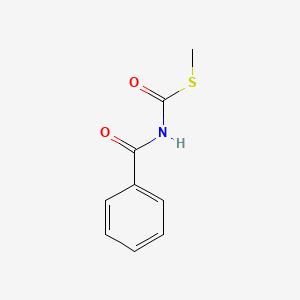
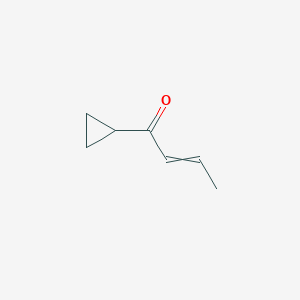
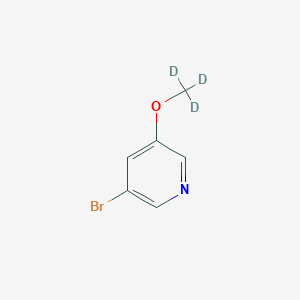
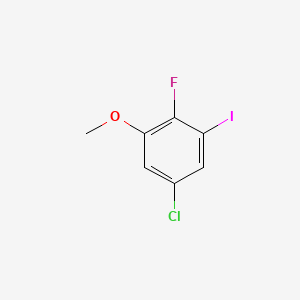
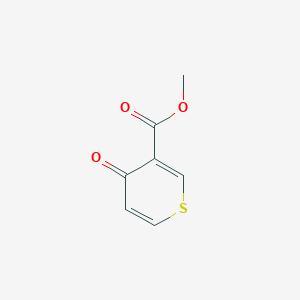
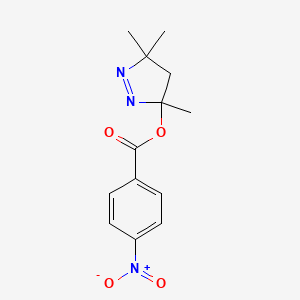
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
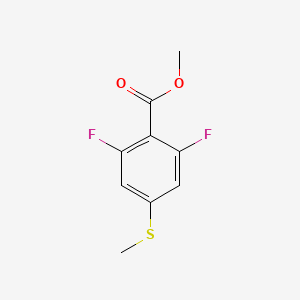
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
